

4-Propylcyclohexanol physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Propylcyclohexanol*

Cat. No.: *B1272916*

[Get Quote](#)

Core Physical and Chemical Properties

4-Propylcyclohexanol (C₉H₁₈O) is an organic compound that exists as a colorless to light yellow liquid at room temperature.^{[1][2]} It is characterized by a cyclohexane ring substituted with a propyl group and a hydroxyl group. The compound is soluble in organic solvents like ethanol and dichloromethane.^[1] Due to the cyclohexane structure, it has hydrophobic properties, leading to low solubility in water.^[2] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as boiling and melting points.^[2]

Data Summary

The following table summarizes the key physical properties of **4-Propylcyclohexanol**, including data for its isomers where available.

Property	Value	Source(s)
Molecular Formula	C9H18O	[1][3][4]
Molecular Weight	142.24 g/mol	[1][3][4]
Appearance	Colorless to light yellow liquid	[1][2]
Density	0.9072 g/cm ³ (at 17 °C) ~0.853 g/mL	[1][5]
Boiling Point	92-93 °C[1][5] 209-210 °C[1] 209.85°C (cis-isomer, estimate)[6]	[1][5][6]
Melting Point	~ -52 °C[1] 36.9°C (cis-isomer, estimate)[6]	[1][6]
Refractive Index	1.4630-1.4670[1][5] 1.4652 (cis-isomer)[6]	[1][5][6]
Solubility	Soluble in organic solvents (e.g., ethanol, dichloromethane)[1]	[1]
Vapor Pressure	0.0737 mmHg at 25°C	[1]
pKa	15.32 ± 0.40 (Predicted)	[1]
Flash Point	80.2°C	[1]
Storage Condition	2-8°C	[1][5]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like **4-Propylcyclohexanol**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for its determination, especially with small sample

volumes, is the capillary method.[8][9]

Procedure:

- A small amount of the liquid sample (e.g., 0.5 mL) is placed into a small test tube.[9]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][10]
- The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., Thiele tube with paraffin oil or a MelTemp apparatus).[10][11][12]
- The apparatus is heated gently and slowly.[10] Initially, a stream of bubbles will be observed as air is expelled from the capillary.[9]
- As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][9]
- Heating is then discontinued, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[8][9][10]

Determination of Melting Point (for solid isomers)

For solid forms or isomers of **4-Propylcyclohexanol**, the melting point is a crucial indicator of purity.[12][13] The capillary method using a melting point apparatus is standard.[13][14][15]

Procedure:

- A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end, to a height of about 3 mm.[12][14]
- The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[12][14]
- The sample is heated rapidly at first to determine an approximate melting range.[13][14]

- The procedure is repeated with a fresh sample, heating slowly (e.g., 2°C per minute) as the temperature approaches the approximate melting point.[12]
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12][16] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[12][13]

Determination of Density (Pycnometer or Gravimetric Method)

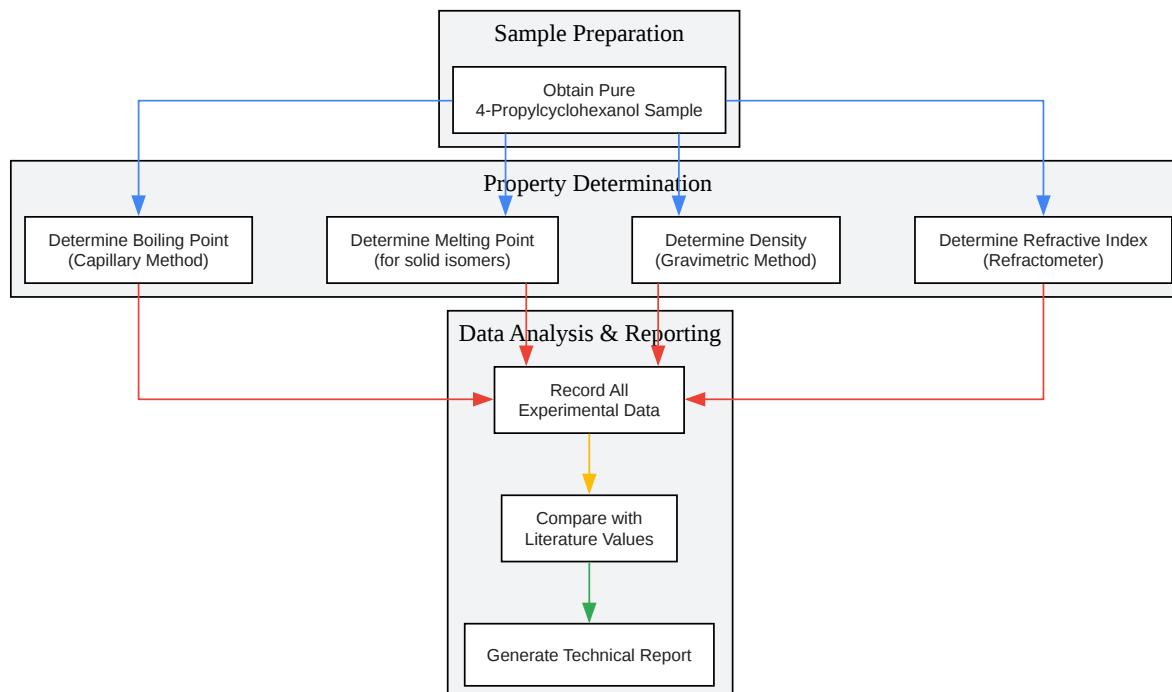
Density is a fundamental physical property defined as mass per unit volume.[17] It can be accurately determined using several gravimetric procedures.[18]

Procedure (using a measuring cylinder):

- The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[19][20][21]
- A specific volume of **4-Propylcyclohexanol** (e.g., 5.0 cm³) is carefully added to the measuring cylinder.[19]
- The total mass of the measuring cylinder and the liquid is recorded.[20][21]
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder.[20][21]
- The density is calculated by dividing the mass of the liquid by its volume. The process can be repeated with different volumes to ensure accuracy.[21]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and characterizing liquids.[22] It can be determined using various methods, including refractometers or interferometers.[22]


Procedure (Liquid Lens Method - a simple alternative):

- A few drops of the liquid are placed on a plane mirror.

- A convex lens of known focal length (f_1) is placed over the liquid, forming a plano-concave liquid lens between the mirror and the convex lens.
- The focal length (f) of the combination of the glass and liquid lens is determined experimentally.
- The focal length of the liquid lens (f_2) can then be calculated from the lens combination formula: $1/f = 1/f_1 + 1/f_2$.
- With the radius of curvature (r) of the convex lens known (which is the same as for the liquid lens), the refractive index (n) of the liquid can be calculated using the lens maker's formula for the liquid lens.

Visualized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like **4-Propylcyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylcyclohexanol [chembk.com]

- 2. CAS 77866-58-1: trans-4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]
- 5. 4-Propylcyclohexanol | 52204-65-6 [chemicalbook.com]
- 6. cis-4-propylcyclohexanol | 98790-22-8 [m.chemicalbook.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. phillysim.org [phillysim.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. westlab.com [westlab.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. chm.uri.edu [chm.uri.edu]
- 18. mt.com [mt.com]
- 19. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 20. wjec.co.uk [wjec.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [4-Propylcyclohexanol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272916#4-propylcyclohexanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com